molecular formula C8H13NO2 B15303703 4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B15303703
M. Wt: 155.19 g/mol
InChI Key: QZKMRYRQAKPAEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is a compound belonging to the family of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and material science. The compound’s rigid bicyclic framework provides it with distinct steric and electronic characteristics, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid typically involves photochemical reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction forms the bicyclic structure, which can then be further derivatized through various transformations. Industrial production methods may involve optimizing these reactions for scalability, ensuring that the necessary equipment and conditions are met to produce the compound efficiently .

Chemical Reactions Analysis

4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The pathways involved may include inhibition or activation of enzymes, binding to receptors, or altering the conformation of proteins .

Comparison with Similar Compounds

4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting chemical behavior, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

InChI

InChI=1S/C8H13NO2/c1-2-7-3-8(4-7,6(10)11)9-5-7/h9H,2-5H2,1H3,(H,10,11)

InChI Key

QZKMRYRQAKPAEX-UHFFFAOYSA-N

Canonical SMILES

CCC12CC(C1)(NC2)C(=O)O

Origin of Product

United States

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